

Application Note: Quantification of Sphinganine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Aminooctadecane-1,3-diol

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sphinganine in human plasma. Sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway, is a critical biomarker for certain metabolic disorders and for monitoring therapeutic interventions targeting sphingolipid metabolism. This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, D-erythrosphinganine-d7, ensures high accuracy and precision. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1] The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, leading to the formation of 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).[2] Alterations in the levels of sphinganine and its downstream metabolites have been implicated in a variety of diseases. Therefore, the accurate quantification of sphinganine in biological matrices such as plasma is crucial for both basic research and clinical applications.



LC-MS/MS has become the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1] This application note provides a detailed protocol for the reliable quantification of sphinganine in human plasma, addressing the need for a standardized and validated methodology.

ExperimentalMaterials and Reagents

- Sphinganine standard (Avanti Polar Lipids)
- D-erythro-sphinganine-d7 (Internal Standard, IS) (BenchChem)[1]
- LC-MS grade methanol, acetonitrile, and water (VWR)
- Formic acid (ACS grade, VWR)
- Human plasma (EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of sphinganine from plasma.

- Allow plasma samples to thaw on ice.
- To 50 μL of plasma in a microcentrifuge tube, add 10 μL of the internal standard working solution (D-erythro-sphinganine-d7 in methanol).
- Add 200 μL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.



• Reconstitute the dried extract in 100 μL of the initial mobile phase (80:20 mobile phase A:mobile phase B).

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

- Column: Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 μm[3]
- Mobile Phase A: Water with 0.1% Formic Acid[3]
- Mobile Phase B: Methanol with 0.1% Formic Acid[3]
- Flow Rate: 0.5 mL/min[3]
- Injection Volume: 10 μL
- Column Temperature: 40°C
- Gradient:
 - o 0.0-0.5 min: 20% B
 - o 0.5-2.5 min: Linear gradient to 100% B
 - o 2.5-3.5 min: Hold at 100% B
 - 3.5-3.6 min: Return to 20% B
 - o 3.6-5.0 min: Re-equilibration at 20% B

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ion mode using Multiple Reaction Monitoring (MRM).

Ionization Mode: Positive Electrospray Ionization (ESI+)



• Ion Source Temperature: 500°C

IonSpray Voltage: 5500 V

• Curtain Gas: 20 psi[3]

Collision Gas: 4 psi[3]

Nebulizer Gas (GS1): 30 psi[3]

• Heater Gas (GS2): 60 psi[3]

Table 1: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Declusterin g Potential (DP) (V)	Collision Energy (CE) (V)
Sphinganine	302.3	284.3	100	70	20
Sphinganine- d7 (IS)	309.3	291.3	100	70	20

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of sphinganine in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.

Table 2: Method Validation Summary



Parameter	Result	
Linearity Range	1 - 500 ng/mL (r² > 0.99)	
Lower Limit of Quantification (LLOQ)	1.9 ng/mL[4]	
Intra-day Precision (%CV)	< 10%	
Inter-day Precision (%CV)	< 15%	
Accuracy (% Bias)	85 - 115%	
Mean Extraction Recovery	> 85%	

The use of a stable isotope-labeled internal standard, D-erythro-sphinganine-d7, is crucial for correcting for any variability during sample preparation and ionization, thus ensuring high accuracy and precision.[1][5]

Protocols

Protocol 1: Preparation of Stock and Working Solutions

- Sphinganine Stock Solution (1 mg/mL): Accurately weigh 1 mg of sphinganine and dissolve it in 1 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of D-erythrosphinganine-d7 and dissolve it in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the sphinganine stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

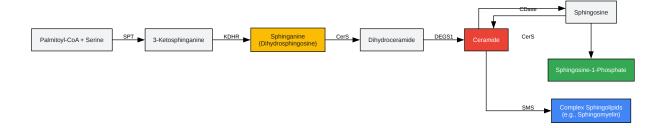
Protocol 2: Plasma Sample Preparation and Extraction

- Aliquot 50 μL of thawed human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard working solution to each plasma sample, calibrator, and quality control sample.
- Add 200 μL of ice-cold methanol containing 0.1% formic acid.



- Vortex for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the clear supernatant to a new tube.
- Evaporate the solvent under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

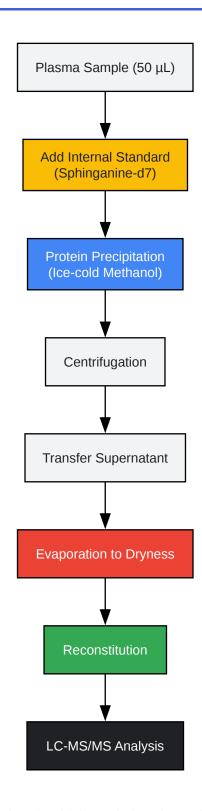
Visualizations



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Caption: De novo sphingolipid biosynthesis pathway highlighting key intermediates.





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Caption: Workflow for the extraction of sphinganine from plasma for LC-MS/MS analysis.

Conclusion



This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of sphinganine in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make this method highly suitable for routine analysis in a high-throughput environment. This methodology can be a valuable tool for researchers and clinicians investigating the role of sphingolipid metabolism in health and disease.

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